METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10947596
InChI: InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE

CAS No.:

Cat. No.: VC10947596

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE -

Specification

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine
Standard InChI InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3
Standard InChI Key DRXCKFKJCBLSLA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2
Canonical SMILES CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • A 3-methylphenyl group (C6_6H4_4-CH3_3), providing aromatic stability and hydrophobic character.

  • A methylamine bridge (-N-CH3_3), enabling hydrogen bonding and basicity (pKa9.5\text{p}K_a \approx 9.5).

  • A 2-(pyridin-2-yl)ethyl chain, introducing a nitrogen-containing heterocycle with potential π-π stacking capabilities .

This combination creates a planar-to-flexible topology, as demonstrated by computational modeling (Figure 1). The pyridine ring’s lone electron pair may participate in coordination chemistry, suggesting metal-binding potential .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC16H20N2\text{C}_{16}\text{H}_{20}\text{N}_{2}
Molecular Weight240.34 g/mol
LogP (Calculated)3.2 ± 0.3
Water Solubility12 mg/L (25°C)
Melting PointNot reported

The compound’s moderate lipophilicity (LogP>3\text{LogP} > 3) suggests favorable blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics.

Synthesis and Manufacturing

Reductive Amination Pathway

The primary synthetic route involves a reductive amination between a cyanohydrin precursor and a pyridin-2-yl-methylamine derivative :

  • Cyanohydrin Activation: A cyanohydrin of formula R-C(OH)CN\text{R-C(OH)CN} reacts with the amine under basic conditions.

  • Borohydride Reduction: Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) facilitates the reductive step at room temperature.

  • Side-Reaction Suppression: Iron sulfate (FeSO47H2O\text{FeSO}_4\cdot7\text{H}_2\text{O}) quenches residual cyanide ions, improving yield .

Key Reaction Parameters:

  • Solvent: Methanol (>90% efficiency)

  • Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Yield: ~65–72% after purification

ScenarioRecommendation
Storage-20°C, under nitrogen
Personal ProtectionGloves, goggles, fume hood
Spill ManagementAbsorb with vermiculite

Comparative Analysis with Structural Analogs

(3-Methylpentan-2-Yl)[2-(Pyridin-2-Yl)Ethyl]Amine

ParameterTarget CompoundAnalog
FormulaC16H20N2\text{C}_{16}\text{H}_{20}\text{N}_{2}C13H22N2\text{C}_{13}\text{H}_{22}\text{N}_{2}
Molecular Weight240.34206.33
LogP3.22.8
Receptor AffinityMulti-targetSelective σ-1

The branched pentyl chain in the analog reduces CNS penetration (LogP=2.8\text{LogP} = 2.8) but enhances σ-1 selectivity (>90% binding at 100 nM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator